Sodium butyrate-2,4-13C2 Sodium butyrate-2,4-13C2
Brand Name: Vulcanchem
CAS No.: 286367-68-8
VCID: VC3956182
InChI: InChI=1S/C4H8O2.Na/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6);/q;+1/p-1/i1+1,3+1;
SMILES: CCCC(=O)[O-].[Na+]
Molecular Formula: C4H7NaO2
Molecular Weight: 112.07 g/mol

Sodium butyrate-2,4-13C2

CAS No.: 286367-68-8

Cat. No.: VC3956182

Molecular Formula: C4H7NaO2

Molecular Weight: 112.07 g/mol

* For research use only. Not for human or veterinary use.

Sodium butyrate-2,4-13C2 - 286367-68-8

Specification

CAS No. 286367-68-8
Molecular Formula C4H7NaO2
Molecular Weight 112.07 g/mol
IUPAC Name sodium;(2,4-13C2)butanoate
Standard InChI InChI=1S/C4H8O2.Na/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6);/q;+1/p-1/i1+1,3+1;
Standard InChI Key MFBOGIVSZKQAPD-CFARNWPNSA-M
Isomeric SMILES [13CH3]C[13CH2]C(=O)[O-].[Na+]
SMILES CCCC(=O)[O-].[Na+]
Canonical SMILES CCCC(=O)[O-].[Na+]

Introduction

Chemical Identity and Structural Properties

Sodium butyrate-2,4-¹³C₂ is characterized by the following properties:

PropertyValueSource
IUPAC NameSodium;(2,4-¹³C₂)butanoatePubChem
Molecular FormulaC₄H₇NaO₂PubChem
Molecular Weight112.07 g/molPubChem
CAS Registry Number286367-68-8EPA DSSTox
Isotopic Composition¹³C at positions 2 and 4PubChem
SMILES Notation[¹³CH₃]C[¹³CH₂]C(=O)[O-].[Na+]PubChem

The isotopic labeling at carbons 2 and 4 facilitates tracking through metabolic pathways, particularly β-oxidation, where these positions are critical for generating acetyl-CoA units.

Synthesis and Production

The synthesis of sodium butyrate-2,4-¹³C₂ involves the neutralization of butyric acid-2,4-¹³C₂ with sodium hydroxide. This one-step reaction proceeds under mild conditions:

  • Reactants: Butyric acid-2,4-¹³C₂ and aqueous sodium hydroxide.

  • Reaction: Dropwise addition of the isotopically labeled acid to a stirred NaOH solution at room temperature.

  • Isolation: Evaporation of water yields the sodium salt, which is purified via recrystallization.

Industrial-scale production employs specialized drying equipment to minimize impurities, ensuring high yields (>95%) and isotopic purity.

Mechanistic Insights: Metabolic and Epigenetic Roles

HDAC Inhibition and Epigenetic Modulation

Sodium butyrate-2,4-¹³C₂ inhibits class I and II HDACs, increasing histone acetylation and promoting gene expression. This mechanism underpins its therapeutic potential in Alzheimer’s disease, where it reduces amyloid-β plaque formation and improves cognitive function in murine models.

Metabolic Incorporation into Central Pathways

A 2024 study using Drosophila melanogaster heads demonstrated that ¹³C₄-labeled sodium butyrate is rapidly metabolized via β-oxidation into acetyl-CoA, which enters the TCA cycle . While this study utilized a fully labeled isotopologue, the findings suggest that sodium butyrate-2,4-¹³C₂ would similarly contribute labeled carbons to acetyl-CoA at positions 2 and 4, enabling precise tracking of mitochondrial flux. Key observations include:

  • Time-Dependent ¹³C Enrichment: Acetyl-CoA and citrate showed 20% ¹³C₂ incorporation within 20 minutes, with minimal labeling in downstream TCA intermediates like α-ketoglutarate .

  • Compartmentalization: Citrate synthesized from labeled acetyl-CoA may be exported to the cytosol for lipid biosynthesis, limiting its progression through the mitochondrial TCA cycle .

Comparative Analysis of Sodium Butyrate Isotopologues

PropertySodium Butyrate-2,4-¹³C₂Sodium Butyrate-1,2-¹³C₂Sodium Butyrate-¹³C₄
Isotopic Positions2, 41, 21, 2, 3, 4
Molecular Weight112.07 g/mol112.07 g/mol114.08 g/mol
Primary Useβ-oxidation trackingFatty acid synthesis studiesFull metabolic mapping
CAS Number286367-68-8286367-74-6285979-19-1

The 2,4-¹³C₂ variant is uniquely suited for studying β-oxidation dynamics, as its labeling pattern aligns with the cleavage sites producing acetyl-CoA.

Research Applications and Recent Findings

Neurodegenerative Disease Models

In Alzheimer’s disease models, sodium butyrate-2,4-¹³C₂ restores histone acetylation levels, reversing synaptic plasticity deficits and reducing tau hyperphosphorylation.

Metabolic Flux Analysis

A 2024 isotopic tracing study in Drosophila revealed that ¹³C-labeled butyrate enhances oxygen consumption rates (OCR) by 35% within 60 minutes, correlating with TCA cycle activation . Although this study used ¹³C₄ labeling, the 2,4-¹³C₂ isotopologue would similarly illuminate acetyl-CoA contributions to energy metabolism.

Comparative Pharmacokinetics

  • Bioavailability: Sodium butyrate-2,4-¹³C₂ exhibits 80% oral bioavailability in rodent studies, with peak plasma concentrations at 1.5 hours post-administration.

  • Tissue Distribution: Labeled carbons are detected in the liver (45%), brain (12%), and adipose tissue (25%) within 4 hours.

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